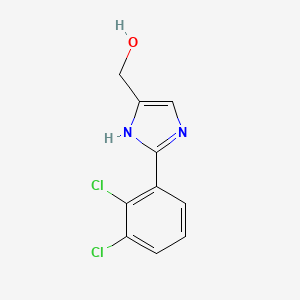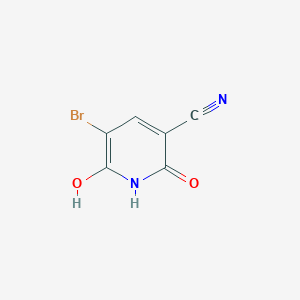
5-Bromo-2,6-dihydroxynicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,6-dihydroxynicotinonitrile is an organic compound with the molecular formula C6H3BrN2O2 It is a derivative of nicotinonitrile, featuring bromine and hydroxyl groups at the 5 and 2,6 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dihydroxynicotinonitrile typically involves the bromination of 2,6-dihydroxynicotinonitrile. One common method includes the use of bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the bromination process to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
5-Bromo-2,6-dihydroxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or amines.
科学研究应用
5-Bromo-2,6-dihydroxynicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 5-Bromo-2,6-dihydroxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds also feature a bromine atom and have been studied for their biological activities.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have shown potential as anticancer agents.
Uniqueness
5-Bromo-2,6-dihydroxynicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. Its combination of bromine and hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C6H3BrN2O2 |
|---|---|
分子量 |
215.00 g/mol |
IUPAC 名称 |
5-bromo-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) |
InChI 键 |
RXQOSISJLCVABE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=C1Br)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


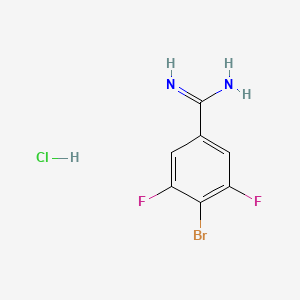
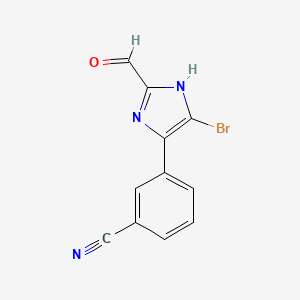
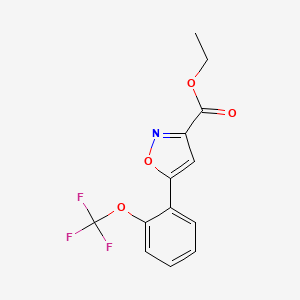
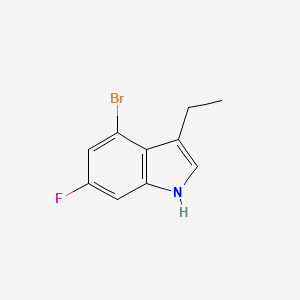
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
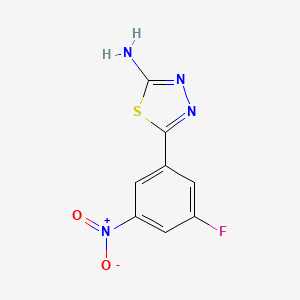
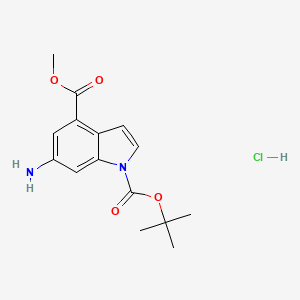
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)
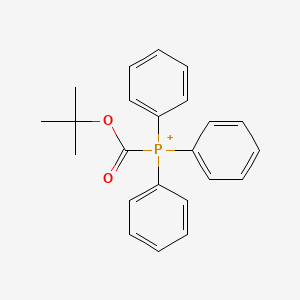
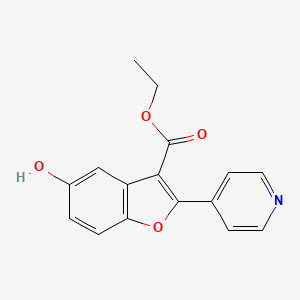
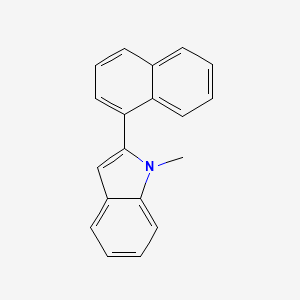
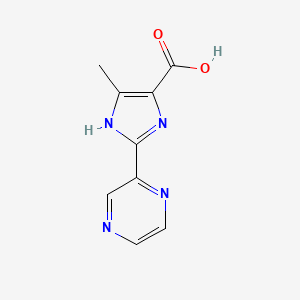
![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
